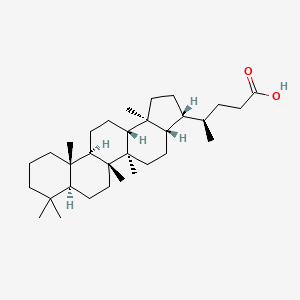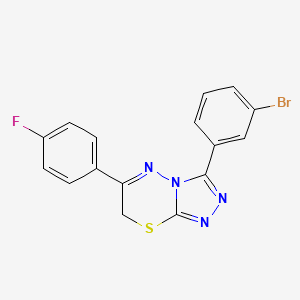![molecular formula C15H20O6 B12382974 (1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,703,5]dodecane-6,2’-oxirane]-11-one is a complex organic molecule characterized by its unique spiro structure and multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spiro structure through a cyclization reaction. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions at specific functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one: This compound is unique due to its specific spiro structure and multiple chiral centers.
Other Spiro Compounds: Similar compounds with spiro structures but different functional groups or chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of multiple chiral centers, which can lead to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20O6 |
|---|---|
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9?,10-,13-,14+,15-/m0/s1 |
Clave InChI |
LGZSARJAXHVXEV-KTQVICADSA-N |
SMILES isomérico |
C[C@@]12C[C@H]3[C@H]([C@@H]([C@@]1([C@@H]4C([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O |
SMILES canónico |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)




![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)




